molecular formula C8H10F3NO3 B1461889 3-(2-Propynyloxy)azetidine trifluoroacetate CAS No. 1864051-83-1

3-(2-Propynyloxy)azetidine trifluoroacetate

Cat. No.: B1461889
CAS No.: 1864051-83-1
M. Wt: 225.16 g/mol
InChI Key: XAWPFUHOFCRKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Propynyloxy)azetidine trifluoroacetate is a chemical compound with the molecular formula C8H10F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a propynyloxy group and a trifluoroacetate moiety

Chemical Reactions Analysis

Types of Reactions

3-(2-Propynyloxy)azetidine trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Propynyloxy)azetidine trifluoroacetate involves its interaction with molecular targets through its functional groups. The propynyloxy group can participate in various chemical reactions, while the azetidine ring provides a rigid framework that can influence the compound’s reactivity and interactions. The trifluoroacetate moiety can enhance the compound’s stability and solubility in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Propynyloxy)azetidine trifluoroacetate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoroacetate group enhances its stability and solubility, making it more versatile for various applications compared to its analogs .

Properties

IUPAC Name

3-prop-2-ynoxyazetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.C2HF3O2/c1-2-3-8-6-4-7-5-6;3-2(4,5)1(6)7/h1,6-7H,3-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWPFUHOFCRKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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